molecular formula C14H28N2O2 B13953381 tert-Butyl 3-(isopropylamino)-3-methylpiperidine-1-carboxylate

tert-Butyl 3-(isopropylamino)-3-methylpiperidine-1-carboxylate

Cat. No.: B13953381
M. Wt: 256.38 g/mol
InChI Key: BSUKGGBVEOHOND-UHFFFAOYSA-N
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Description

tert-Butyl 3-(isopropylamino)-3-methylpiperidine-1-carboxylate is a chemical compound that features a tert-butyl group, an isopropylamino group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(isopropylamino)-3-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-methylpiperidine-1-carboxylate with isopropylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include anhydrous solvents and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(isopropylamino)-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 3-(isopropylamino)-3-methylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(isopropylamino)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 3-(isopropylamino)-3-methylpiperidine-1-carboxylate include other piperidine derivatives with different substituents, such as:

  • tert-Butyl 3-methylpiperidine-1-carboxylate
  • tert-Butyl 3-(methylamino)-3-methylpiperidine-1-carboxylate
  • tert-Butyl 3-(ethylamino)-3-methylpiperidine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl 3-methyl-3-(propan-2-ylamino)piperidine-1-carboxylate

InChI

InChI=1S/C14H28N2O2/c1-11(2)15-14(6)8-7-9-16(10-14)12(17)18-13(3,4)5/h11,15H,7-10H2,1-6H3

InChI Key

BSUKGGBVEOHOND-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1(CCCN(C1)C(=O)OC(C)(C)C)C

Origin of Product

United States

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